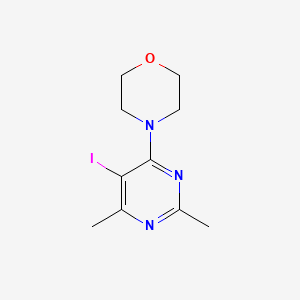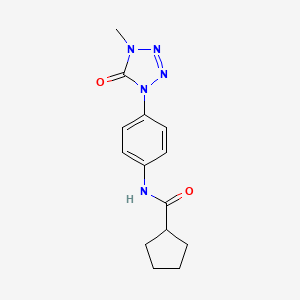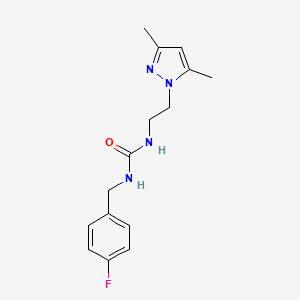
4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)morpholine” is a chemical compound with the molecular formula C10H14IN3O . It has a molecular weight of 319.14 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14IN3O . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Pharmacophore Applications
- PI3K and PIKKs Inhibition : Morpholine derivatives, specifically 4-(Pyrimidin-4-yl)morpholines, have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs. The morpholine oxygen plays a crucial role in forming key hydrogen bonding interactions and conferring selectivity over a broader kinome (Hobbs et al., 2019).
Anti-Inflammatory and Analgesic Applications
Anti-Inflammatory and Analgesic Agents : Various derivatives of 4-(Pyrimidin-4-yl)morpholine have been synthesized and identified as effective anti-inflammatory and analgesic agents. These compounds have been shown to inhibit tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Cyclooxygenase Inhibitors : Morpholine derivatives have been used in the synthesis of novel compounds which have shown high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Antimicrobial Agents : Some novel derivatives of 4-(Pyrimidin-4-yl)morpholine have shown promising antimicrobial activities against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Neurological Disorder Treatment
- Parkinson's Disease Treatment : Morpholine derivatives have been developed as selective adenosine hA2A receptor antagonists for treating Parkinson's disease (Zhang et al., 2008).
Chemical Synthesis and Structural Studies
Chemical Synthesis : Morpholine-based pyrimidines have been synthesized for various applications, including as intermediates in the synthesis of other chemical compounds (Clark & Smith, 1972).
Structural Analysis : The study of hydrogen-bonded sheet structures in morpholine-based pyrimidines has provided insights into electronic polarization and molecular interactions (Orozco et al., 2008).
Antitumor Evaluation : New morpholine-based heterocycles have been synthesized and evaluated for their antitumor activity, showing promising results against certain cancer cell lines (Muhammad et al., 2017).
Safety and Hazards
According to the safety data sheet, this compound is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to not eat, drink or smoke when using this product . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Properties
IUPAC Name |
4-(5-iodo-2,6-dimethylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O/c1-7-9(11)10(13-8(2)12-7)14-3-5-15-6-4-14/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHPHRMYGUDLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCOCC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985952.png)

![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2985956.png)
![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)
![7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)

![4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2985966.png)
![1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2985969.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2985972.png)
![(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2985974.png)
